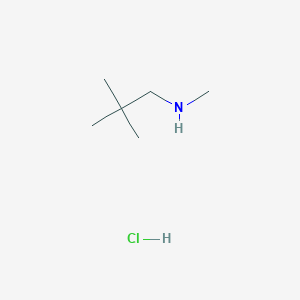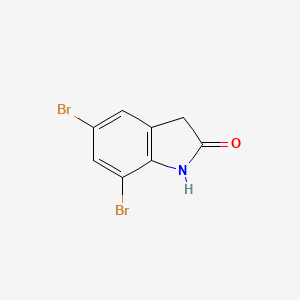
6-(Hydroxymethyl)pyridin-2-ol
Vue d'ensemble
Description
6-(Hydroxymethyl)pyridin-2-ol is a chemical compound with the formula C₆H₇NO₂ . It is used as an anticonvulsant and has a role as a plant metabolite . It is also an active pharmaceutical ingredient and a pharmaceutical adjuvant .
Molecular Structure Analysis
The molecular structure of 6-(Hydroxymethyl)pyridin-2-ol consists of a pyridine ring substituted by a hydroxy group at position 2 . The molecular formula is C₆H₇NO₂ , with an average mass of 125.125 Da .Physical And Chemical Properties Analysis
6-(Hydroxymethyl)pyridin-2-ol has a density of 1.3±0.1 g/cm³, a boiling point of 400.0±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.6±3.0 kJ/mol, a flash point of 195.7±24.6 °C, and an index of refraction of 1.605 .Applications De Recherche Scientifique
Formation in Food Products
6-(Hydroxymethyl)pyridin-3-ol, a compound related to 6-(Hydroxymethyl)pyridin-2-ol, is formed by the ring expansion of 5-(hydroxymethyl)furfural (HMF) in the presence of ammonia-producing compounds. This process is significant in the formation of pyridin-3-ols in foods like honey and sugarcane honey, particularly under thermal heating conditions (Hidalgo, Lavado-Tena, & Zamora, 2020).
Vibrational and Electronic Structure Analysis
Comprehensive studies using FTIR and FT-Raman spectroscopy, along with DFT methods, have been conducted on 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine, compounds closely related to 6-(Hydroxymethyl)pyridin-2-ol. These studies provide insights into the molecular electrostatic surface potential, electron density distribution, and electronic properties, crucial for understanding the behavior of these compounds (Arjunan, Balamourougane, Govindaraja, & Mohan, 2012).
Magnetic and Optical Properties
2-(Hydroxymethyl)pyridine has been utilized in 4f metal chemistry, leading to the creation of Ln(III)(9) clusters with unique physical properties. For instance, Dy(III) clusters show single-molecule magnetism behavior, and Eu(III) analogues exhibit intense red photoluminescence. This application demonstrates the potential of hydroxymethylpyridine derivatives in advanced materials research (Alexandropoulos et al., 2011).
Use in Chemical Synthesis
The compound has been used in synthesizing various derivatives, such as in the synthesis of cyclic 2,4,5,6-tetrakis-(hydroxymethyl)pyridin-3-ol acetonides. This synthesis involves exploring thermodynamically favorable configurations and is supported by quantum-chemical calculations, demonstrating its significance in organic synthesis (Shtyrlin et al., 2011).
Biomimetic Models
6-(Hydroxymethyl)pyridin-2-ol derivatives have been used to create biomimetic models for the active site of [Fe]hydrogenase. These models help in understanding the catalytic mechanism of enzymes and are crucial in bioinorganic chemistry (Song et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(hydroxymethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-4-5-2-1-3-6(9)7-5/h1-3,8H,4H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIJNSPIKMBDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625947 | |
| Record name | 6-(Hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)pyridin-2-ol | |
CAS RN |
352514-21-7 | |
| Record name | 6-(Hydroxymethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30625947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(hydroxymethyl)pyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[piperidine-4,4'(1'H)-quinolin]-2'(3'H)-one](/img/structure/B1322348.png)




![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)





